molecular formula C5H8N4OS B11770385 5,6-Diamino-2-(methylthio)pyrimidin-4(1H)-one CAS No. 54030-57-8

5,6-Diamino-2-(methylthio)pyrimidin-4(1H)-one

Cat. No.: B11770385
CAS No.: 54030-57-8
M. Wt: 172.21 g/mol
InChI Key: SJSPIVYHDWWPRR-UHFFFAOYSA-N
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Description

5,6-Diamino-2-(methylthio)pyrimidin-4(1H)-one is a heterocyclic organic compound with the molecular formula C5H8N4OS This compound is characterized by the presence of a pyrimidine ring substituted with amino groups at positions 5 and 6, a methylthio group at position 2, and a keto group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Diamino-2-(methylthio)pyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiourea with cyanoacetamide in the presence of a base, followed by methylation and subsequent cyclization to form the desired pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

5,6-Diamino-2-(methylthio)pyrimidin-4(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The keto group can be reduced to form the corresponding alcohol.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5,6-Diamino-2-(methylthio)pyrimidin-4(1H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5,6-Diamino-2-(methylthio)pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups and the methylthio group play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Diamino-2-mercaptopyrimidine
  • 4,6-Diamino-2-thiopyrimidine
  • 2-Mercapto-4,6-diaminopyrimidine

Comparison

Compared to these similar compounds, 5,6-Diamino-2-(methylthio)pyrimidin-4(1H)-one is unique due to the presence of the methylthio group, which can significantly influence its chemical reactivity and biological activity. This structural difference can lead to variations in its mechanism of action, making it a valuable compound for specific research applications.

Properties

IUPAC Name

4,5-diamino-2-methylsulfanyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4OS/c1-11-5-8-3(7)2(6)4(10)9-5/h6H2,1H3,(H3,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSPIVYHDWWPRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C(C(=O)N1)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54030-57-8
Record name 5,6-DIAMINO-4-HYDROXY-2-METHYLTHIOPYRIMIDINE
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